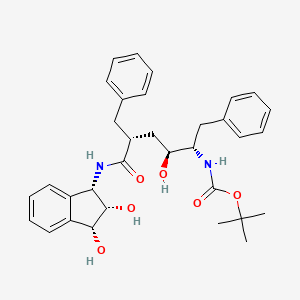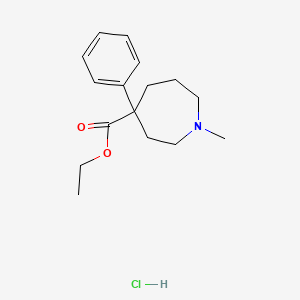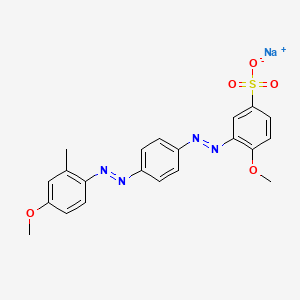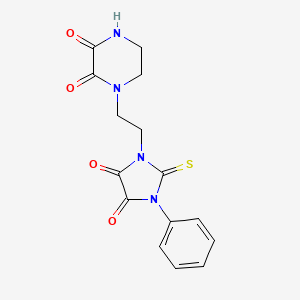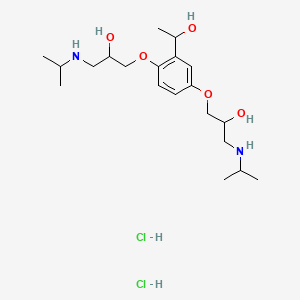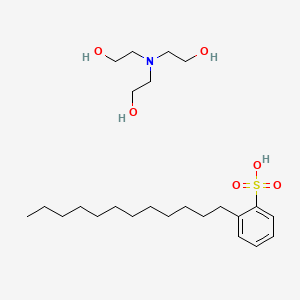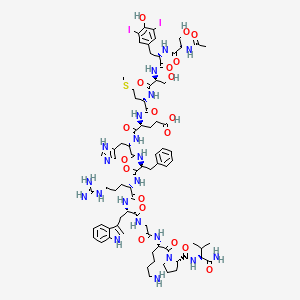
Msh, 2-(3,5-diiodo-tyr)alpha-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Msh, 2-(3,5-diiodo-tyr)alpha- is a synthetic derivative of alpha-melanocyte stimulating hormone (alpha-MSH). This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the tyrosine residue. Alpha-MSH is a peptide hormone that plays a crucial role in regulating skin pigmentation, inflammation, and energy homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Msh, 2-(3,5-diiodo-tyr)alpha- typically involves the iodination of the tyrosine residue in alpha-MSH. The process begins with the protection of the amino and carboxyl groups of the tyrosine residue to prevent unwanted side reactions. The iodination is then carried out using iodine monochloride (ICl) or a similar iodinating agent under controlled conditions. After the iodination, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of Msh, 2-(3,5-diiodo-tyr)alpha- follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient incorporation of iodine atoms .
化学反応の分析
Types of Reactions
Msh, 2-(3,5-diiodo-tyr)alpha- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can remove the iodine atoms, converting the compound back to its non-iodinated form.
Substitution: The iodine atoms can be substituted with other functional groups, such as fluorine or chlorine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like silver fluoride (AgF) or copper(I) chloride (CuCl).
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Non-iodinated alpha-MSH.
Substitution: Fluorinated or chlorinated derivatives of alpha-MSH.
科学的研究の応用
Msh, 2-(3,5-diiodo-tyr)alpha- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study iodination reactions and the effects of halogenation on peptide stability.
Biology: Investigated for its role in modulating melanocortin receptors and its effects on skin pigmentation and inflammation.
Medicine: Explored for its potential therapeutic applications in treating conditions such as melanoma, obesity, and inflammatory diseases.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.
作用機序
Msh, 2-(3,5-diiodo-tyr)alpha- exerts its effects by binding to melanocortin receptors, particularly the melanocortin 1 receptor (MC1R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This leads to the upregulation of melanogenesis enzyme genes, resulting in increased melanin production. Additionally, the compound has anti-inflammatory and anti-microbial properties, which are mediated through the activation of melanocortin receptors .
類似化合物との比較
Similar Compounds
Alpha-MSH: The non-iodinated form of Msh, 2-(3,5-diiodo-tyr)alpha-.
Beta-MSH: Another form of melanocyte stimulating hormone with different amino acid sequence.
Gamma-MSH: A variant of melanocyte stimulating hormone with distinct biological functions.
Uniqueness
Msh, 2-(3,5-diiodo-tyr)alpha- is unique due to the presence of iodine atoms, which enhance its binding affinity to melanocortin receptors and increase its biological activity. The iodination also imparts distinct chemical properties, making it a valuable tool in research and therapeutic applications .
特性
CAS番号 |
73391-89-6 |
|---|---|
分子式 |
C77H107I2N21O19S |
分子量 |
1916.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H107I2N21O19S/c1-40(2)63(65(81)108)99-75(118)60-20-13-26-100(60)76(119)53(18-10-11-24-80)90-61(104)36-87-66(109)56(32-44-34-86-49-17-9-8-16-46(44)49)96-67(110)50(19-12-25-85-77(82)83)91-70(113)54(30-42-14-6-5-7-15-42)94-72(115)57(33-45-35-84-39-88-45)97-68(111)51(21-22-62(105)106)92-69(112)52(23-27-120-4)93-74(117)59(38-102)98-71(114)55(95-73(116)58(37-101)89-41(3)103)31-43-28-47(78)64(107)48(79)29-43/h5-9,14-17,28-29,34-35,39-40,50-60,63,86,101-102,107H,10-13,18-27,30-33,36-38,80H2,1-4H3,(H2,81,108)(H,84,88)(H,87,109)(H,89,103)(H,90,104)(H,91,113)(H,92,112)(H,93,117)(H,94,115)(H,95,116)(H,96,110)(H,97,111)(H,98,114)(H,99,118)(H,105,106)(H4,82,83,85)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,63-/m0/s1 |
InChIキー |
XBBCRGKCBASHQG-WVPSHMGMSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC(=C(C(=C6)I)O)I)NC(=O)[C@H](CO)NC(=O)C |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC(=C(C(=C6)I)O)I)NC(=O)C(CO)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



